Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-4-carboxylate: A related compound used in similar synthetic applications.
Ethyl 4-(4-methylpyridin-2-yl)aminopiperidine-1-carboxylate: Another piperidine derivative with similar chemical properties.
Uniqueness
Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate is unique due to its specific ethoxyacetyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
600140-68-9 |
---|---|
Molecular Formula |
C11H19NO4 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-3-16-8-10(13)12-6-4-9(5-7-12)11(14)15-2/h9H,3-8H2,1-2H3 |
InChI Key |
XONGWSBHSUWXIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.